3-Fluoro-4-hydrazinylpyridine dihydrochloride
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Overview
Description
3-Fluoro-4-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2FN3 and a molecular weight of 200.04 g/mol . It is a derivative of pyridine, characterized by the presence of a fluorine atom at the third position and a hydrazine group at the fourth position, along with two hydrochloride groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-4-hydrazinylpyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Fluoro-4-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-Fluoro-4-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
3-Fluoro-4-hydrazinylpyridine dihydrochloride can be compared with other similar compounds, such as:
4-Hydrazinylpyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
3-Fluoropyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
4-Fluoropyridine: Has the fluorine atom at a different position, leading to different chemical behavior.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-4-3-8-2-1-5(4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWGEVXUCUEDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-84-9 |
Source
|
Record name | 3-fluoro-4-hydrazinylpyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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